molecular formula C21H25FN2O4S B12134692 N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B12134692
M. Wt: 420.5 g/mol
InChI Key: FVIYCVPEWPIVJE-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound with a complex structure It features a dimethylamino group, a dioxidotetrahydrothiophenyl moiety, and a fluorophenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the Dimethylaminobenzyl Intermediate: This step involves the reaction of 4-dimethylaminobenzaldehyde with a suitable nucleophile to form the corresponding benzyl derivative.

    Introduction of the Dioxidotetrahydrothiophenyl Group: The intermediate is then reacted with a thiol compound under oxidizing conditions to introduce the dioxidotetrahydrothiophenyl group.

    Coupling with 4-Fluorophenoxyacetic Acid: The final step involves coupling the intermediate with 4-fluorophenoxyacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Research: The compound can be used as a probe to study biological pathways involving its molecular targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It could be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways. The pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)acetamide
  • N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-chlorophenoxy)acetamide

Uniqueness

Compared to similar compounds, N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide is unique due to the presence of the fluorine atom in the phenoxy group. This fluorine atom can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These differences can make it more suitable for certain applications, particularly in medicinal chemistry where fluorine substitution is often used to enhance drug properties.

Properties

Molecular Formula

C21H25FN2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C21H25FN2O4S/c1-23(2)18-7-3-16(4-8-18)13-24(19-11-12-29(26,27)15-19)21(25)14-28-20-9-5-17(22)6-10-20/h3-10,19H,11-15H2,1-2H3

InChI Key

FVIYCVPEWPIVJE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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